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Compound Name: Altromycin C
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For Researchers, Scientists, and Drug Development Professionals
Introduction

Altromycins are a family of pluramycin-like antibiotics with significant Gram-positive
antibacterial and anticancer activity.[1] Their complex molecular architecture, featuring a
tetracyclic aglycone core and a unique branched C-glycoside substructure, has made them a
challenging target for total synthesis. To date, a total synthesis of Altromycin C has not been
reported. However, significant progress has been made in the synthesis of its key components,
namely the altromycin aglycone and the branched C-glycoside of the related Altromycin B.

These application notes provide a detailed overview of the synthetic strategies and
experimental protocols for the synthesis of the altromycin aglycone, based on the seminal work
of Fei and McDonald.[1][2] The methodologies described herein offer a foundational framework
for researchers engaged in the synthesis of altromycins and other complex polyketide natural
products.

Retrosynthetic Analysis of the Altromycin Aglycone

The synthetic approach towards the altromycin aglycone hinges on a convergent strategy. The
core tetracyclic ring system is assembled through a series of Claisen condensations and
aromatizations to form an anthracene intermediate, which then undergoes pyrone ring
annulation. The characteristic epoxide side chain is introduced enantioselectively at a late
stage.
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Caption: Retrosynthetic analysis of the Altromycin aglycone.

Key Experimental Protocols

The following protocols are adapted from the work of Fei and McDonald and represent key
transformations in the synthesis of the altromycin aglycone.[1][2]

Protocol 1: Synthesis of the Tetracyclic Pyrone (3)

This protocol describes the crucial pyrone ring annulation to form the tetracyclic core.

Materials:

Anthracene derivative (17)

1-chloro-N,N,2-trimethyl-1-propenylamine

Dichloromethane (CH2CI2), anhydrous

Argon atmosphere

Standard glassware for anhydrous reactions
Procedure:

e To a solution of the anthracene acid (17) in anhydrous CH2CI2 at O °C under an argon
atmosphere, add 1-chloro-N,N,2-trimethyl-1-propenylamine.

« Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

e Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting
material.
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» Upon completion, quench the reaction with saturated aqueous sodium bicarbonate
(NaHCO3).

o Extract the aqueous layer with CH2CI2 (3 x 20 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2S04), filter, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to afford the tetracyclic pyrone

(3).

Protocol 2: Enantioselective Dihydroxylation and
Epoxidation

This protocol details the introduction of the chiral epoxide side chain.
Materials:

o Tetracyclic pyrone derivative (19)

o AD-mix-p3

e tert-butanol (t-BuOH)

o Water (H20)

o Methanesulfonyl chloride (MsClI)

¢ Triethylamine (Et3N)

e Dichloromethane (CH2CI2), anhydrous
e Potassium carbonate (K2CO3)

e Methanol (MeOH)

Procedure:
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Dihydroxylation: To a solution of the tetracyclic pyrone (19) in a mixture of t-BuOH and H20
at 0 °C, add AD-mix-f3.

Stir the mixture vigorously at 0 °C for 24 hours.
Quench the reaction by adding solid sodium sulfite (Na2S0O3) and stir for an additional hour.
Extract the mixture with ethyl acetate (EtOAc) (3 x 30 mL).

Wash the combined organic layers with brine, dry over anhydrous Na2S04, filter, and
concentrate in vacuo.

Purify the crude diol (20) by flash chromatography.

Mesylation: To a solution of the diol (20) and Et3N in anhydrous CH2CI2 at 0 °C, add MsClI
dropwise.

Stir the reaction at 0 °C for 1 hour.

Dilute the reaction with CH2CI2 and wash sequentially with 1 M HCI, saturated aqueous
NaHCO3, and brine.

Dry the organic layer over anhydrous Na2S04, filter, and concentrate.
Epoxidation: Dissolve the crude mesylate in MeOH and add K2CO3.
Stir the mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure and partition the residue between EtOAc and
water.

Extract the aqueous layer with EtOAc (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, filter, and
concentrate.

Purify the residue by column chromatography to yield the altromycin aglycone precursor.
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Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the

altromycin aglycone.[1][2]

. Reagents
Starting )
Step Product . and Yield (%) Notes
Material .
Conditions
1-chloro-
_ N,N,2-
Pyrone Tetracyclic _ _ Spontaneous
] Acid (17) trimethyl-1- 86 o
Annulation Pyrone (3) ) cyclization
propenylamin
e, CH2CI2
Asymmetric ] 13:1
: . : AD-mix-B, t- : .
Dihydroxylati Diol (20) Alkene (19) enantiomeric
BuOH/H20 _
on ratio
Global O- Anthrone Protected AICI3, tert-
deprotection tetraol (21) Diol butanethiol
_ 1. TIPSOTH,
) Partially o
Quinone 2,6-lutidine; One-pot
) protected Tetraol (21)
Formation ) 2. H20, procedure
quinone (22)
PhI(OAc)2

Yields were not explicitly provided for all steps in the primary communication but were

described as efficient.

Synthesis of the Branched C-Glycoside

Substructure

A separate body of work by Koo and McDonald focuses on the synthesis of the branched C-

glycoside substructure of Altromycin B.[3] This synthesis commences from a non-carbohydrate

precursor and utilizes a tungsten-catalyzed cycloisomerization of an alkynyl alcohol as a key

step to construct the dihydropyran ring.[3] Subsequent functional group manipulations,

including a Stille cross-coupling reaction, lead to the desired branched C-arylglycoside.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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